molecular formula C13H10N2O4S B15302989 2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione

2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B15302989
M. Wt: 290.30 g/mol
InChI Key: CODRBWYEIGUCOV-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a piperidinyl group, a sulfanyl group, and an isoindole-dione moiety, making it a subject of interest for various synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the protection of the α-amino group of a glutamine derivative, followed by esterification, deprotection, and coupling with a substituted benzoate . The reaction conditions often involve the use of dichloromethane as a solvent and trifluoroacetic acid as a reagent .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-sulfanylisoindole-1,3-dione

InChI

InChI=1S/C13H10N2O4S/c16-10-4-3-9(11(17)14-10)15-12(18)7-2-1-6(20)5-8(7)13(15)19/h1-2,5,9,20H,3-4H2,(H,14,16,17)

InChI Key

CODRBWYEIGUCOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)S

Origin of Product

United States

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